

Metazosulfuron (Research Grade): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Metazosulfuron**

Cat. No.: **B154211**

[Get Quote](#)

CAS Number: 868680-84-6

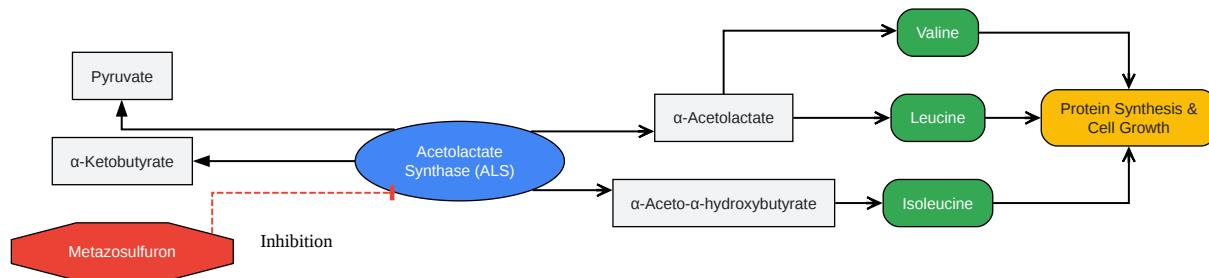
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the herbicidal compound **Metazosulfuron**.

Core Compound Information

Metazosulfuron is a novel sulfonylurea herbicide.^{[1][2][3]} It demonstrates potent herbicidal activity against a wide range of weeds, including those resistant to other sulfonylurea-based herbicides, particularly in paddy fields.^{[1][2][4]}

Physicochemical Properties

A summary of the key physicochemical properties of **Metazosulfuron** is presented in the table below.


Property	Value
IUPAC Name	1-{3-chloro-1-methyl-4-[(5RS)-5,6-dihydro-5-methyl-1,4,2-dioxazin-3-yl]pyrazol-5-ylsulfonyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea
Molecular Formula	C ₁₅ H ₁₈ ClN ₇ O ₇ S
Molecular Weight	475.86 g/mol
Appearance	White, odorless solid
Density	1.49 g/cm ³
Melting Point	175.5–177.6°C
Water Solubility	33.3 mg/L (at 20°C)
Vapor Pressure	7.0 × 10 ⁻⁸ Pa (at 25°C)
pKa	3.4 (at 20°C)
Log P (octanol-water)	1.87 (pH 4), -0.35 (pH 7), -0.58 (pH 9) (at 25°C)

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Metazosulfuron, like other sulfonylurea herbicides, functions by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^{[1][5][6][7]} ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell growth in plants.^{[7][8][9]} The inhibition of ALS leads to a deficiency in these vital amino acids, ultimately causing a cessation of cell division and plant growth, leading to the death of the weed.^{[6][7]} This mechanism is highly selective as ALS is present in plants and bacteria but not in mammals, contributing to its favorable toxicological profile.^[1]

Signaling Pathway: Inhibition of Branched-Chain Amino Acid Biosynthesis

The following diagram illustrates the biochemical pathway inhibited by **Metazosulfuron**.

[Click to download full resolution via product page](#)

Metazosulfuron inhibits the ALS enzyme, blocking amino acid synthesis.

Herbicidal Activity

Metazosulfuron exhibits potent herbicidal activity at low application rates, typically between 60–120 g a.i./ha.[1][2][4] It is effective against a broad spectrum of annual and perennial weeds found in paddy fields, including *Echinochloa* spp.[1][2][4] A key advantage of **Metazosulfuron** is its efficacy against sulfonylurea-resistant (SU-R) weed biotypes.[1]

Herbicidal Efficacy Data

The following table summarizes the herbicidal efficacy of **Metazosulfuron** against various paddy weeds at an application rate of 100 g a.i./ha. The weed control is visually evaluated on a scale of 0 (no effect) to 100 (completely withered).

Weed Species	Growth Stage at Application	Weed Control (%)
Monochoria korsakowii (SU-R)	2.5 leaf stage	100
Lindernia dubia	4 leaf stage	100
Sagittaria trifolia (SU-R)	2 leaf stage	100
Cyperus difformis	3 leaf stage	100
Cyperus serotinus	5 cm	98
Eleocharis kuroguwai	10 cm	95
Schoenoplectus maritimus	10 cm	98
Oenanthe javanica	10 cm	100

Data adapted from field trials and greenhouse tests.

Experimental Protocols

Detailed experimental protocols from the original discovery and development studies are often proprietary. However, a general methodology for assessing the herbicidal efficacy of a compound like **Metazosulfuron** in a whole-plant bioassay is provided below. This protocol is based on established methods for herbicide resistance testing.[10][11]

Whole-Plant Bioassay for Herbicidal Efficacy

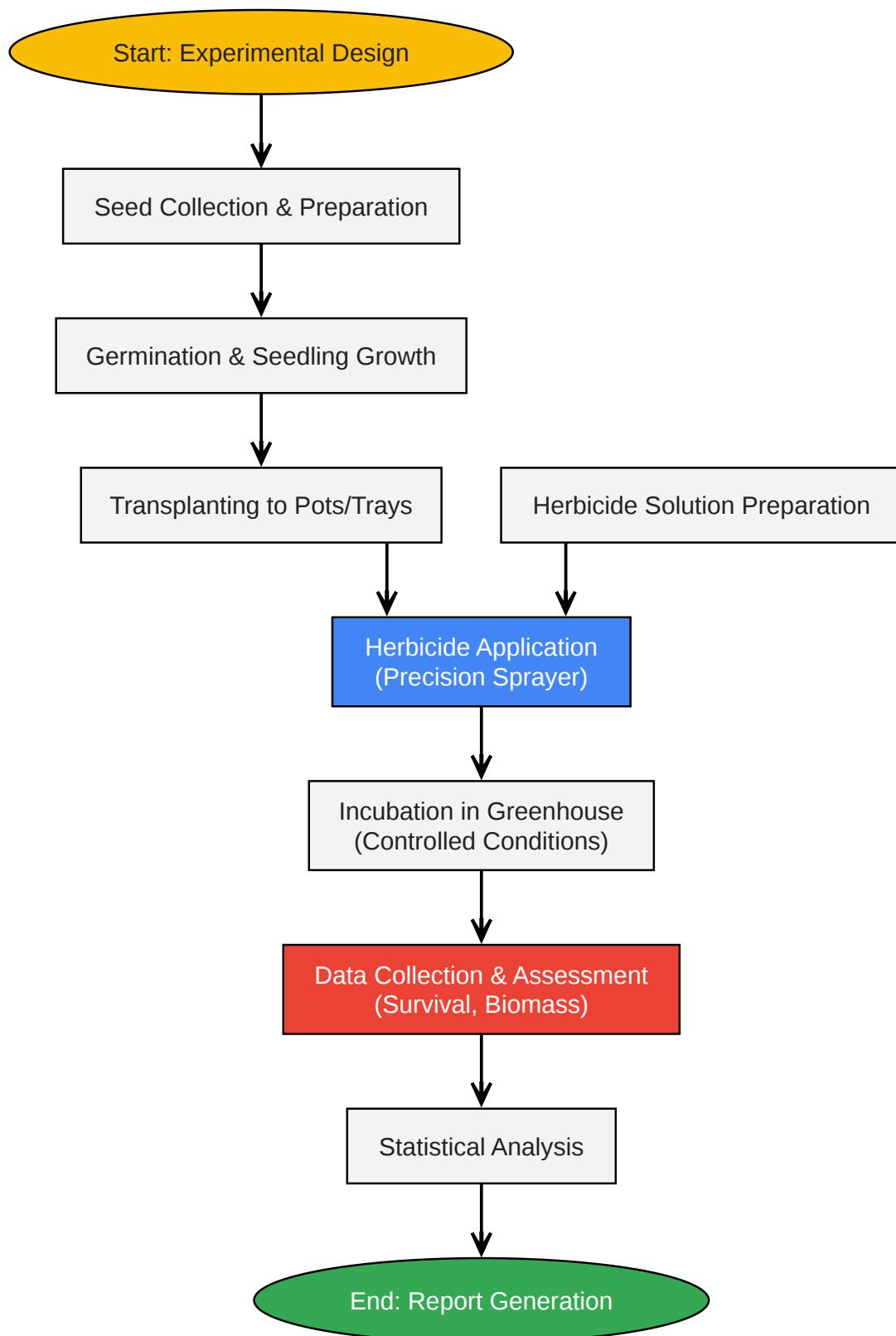
1. Seed Germination and Seedling Preparation:

- Weed seeds are collected, cleaned, and stored. To break dormancy, seeds may require a period of vernalization (cold treatment).[10]
- Seeds are germinated on a suitable medium, such as agar with potassium nitrate, in a controlled environment (germination cabinet) with optimal light and temperature conditions for the specific weed species.[10]
- Once seedlings reach the two to three-leaf stage, they are transplanted into trays or pots filled with a standard potting mix.[10]

2. Herbicide Application:

- **Metazosulfuron** solutions of desired concentrations are prepared. For research-grade material, this would involve dissolving the compound in an appropriate solvent and creating a dilution series.
- The herbicide is applied using a precision bench sprayer to ensure uniform coverage. The sprayer is calibrated to deliver a specific volume per unit area.[10]
- Control groups (untreated) and reference herbicide groups are included in each experiment for comparison.

3. Experimental Conditions and Assessment:


- The treated plants are maintained in a greenhouse under controlled conditions (temperature, humidity, and light).
- Assessment of herbicidal effect is typically conducted 3 to 4 weeks after treatment.[10]
- Efficacy is evaluated by recording the number of surviving plants and by a visual estimation of biomass compared to the untreated control.[10][11] A scoring system (e.g., 0-100 scale) is often used for visual assessment.[4]

4. Data Analysis:

- Plant survival is expressed as a percentage of the number of treated plants.
- Statistical analysis is performed to determine the significance of the herbicidal effects at different concentrations.

Logical Workflow for Herbicide Efficacy Testing

The following diagram outlines the logical workflow for conducting a herbicide efficacy experiment.

[Click to download full resolution via product page](#)

A typical workflow for testing the efficacy of a new herbicide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development of a novel herbicide, metazosulfuron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a novel herbicide, metazosulfuron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a novel herbicide, metazosulfuron [jstage.jst.go.jp]
- 5. Insecticide Supplier|Herbicide Manufacturer|Fungicide [cnagrochem.com]
- 6. kenso.com.au [kenso.com.au]
- 7. pomais.com [pomais.com]
- 8. What is Sulfonylurea (SR) Soybean Technology? | Crop Science US [cropscience.bayer.us]
- 9. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 10. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Metazosulfuron (Research Grade): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154211#cas-number-for-metazosulfuron-research-grade>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com